4-chloro-N-{6-methoxy-3-[(5-methoxy-2-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
4-chloro-N-{6-methoxy-3-[(5-methoxy-2-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{6-methoxy-3-[(5-methoxy-2-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. Common synthetic routes may include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Functionalization: Introduction of the 4-chloro, 6-methoxy, and 5-methoxy-2-methylphenyl groups through various substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the functionalized quinoxaline with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{6-methoxy-3-[(5-methoxy-2-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups would yield aldehydes or acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
4-chloro-N-{6-methoxy-3-[(5-methoxy-2-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinoxaline derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-chloro-N-{6-methoxy-3-[(5-methoxy-2-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(6-methoxy-3-pyridyl)anthranilic acid
- 3-methoxyphenylboronic acid
- 4-methoxyphenylboronic acid
Uniqueness
4-chloro-N-{6-methoxy-3-[(5-methoxy-2-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is unique due to its specific combination of functional groups and the quinoxaline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H21ClN4O4S |
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Molecular Weight |
485.0 g/mol |
IUPAC Name |
4-chloro-N-[6-methoxy-3-(5-methoxy-2-methylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H21ClN4O4S/c1-14-4-7-16(31-2)12-20(14)26-22-23(25-19-11-8-17(32-3)13-21(19)27-22)28-33(29,30)18-9-5-15(24)6-10-18/h4-13H,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
UXJJXIALQHTYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)NC2=NC3=C(C=CC(=C3)OC)N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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